molecular formula C12H16BrNO3S2 B13773001 3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide CAS No. 73622-67-0

3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide

Cat. No.: B13773001
CAS No.: 73622-67-0
M. Wt: 366.3 g/mol
InChI Key: LWUHNCDCKMHSPS-UHFFFAOYSA-N
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Description

3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with acetylthiomethyl, hydroxy, and methyl groups, and is stabilized as a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine core, followed by the introduction of acetylthiomethyl groups through thiolation reactions. The hydroxy and methyl groups are introduced via selective functionalization reactions. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, ultrasonication, and the use of solid supports can be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetylthiomethyl groups can be reduced to thiol groups.

    Substitution: The acetylthiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include ketones, aldehydes, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzylamine hydrobromide: Shares structural similarities but differs in functional groups and biological activity.

    3,4-Dihydropyrimidin-2(1H)-one: Another heterocyclic compound with distinct chemical properties and applications.

    3H-quinazolin-4-one derivatives: Similar in having a heterocyclic core but with different substituents and biological activities.

Uniqueness

3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73622-67-0

Molecular Formula

C12H16BrNO3S2

Molecular Weight

366.3 g/mol

IUPAC Name

S-[[4-(acetylsulfanylmethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl] ethanethioate;bromide

InChI

InChI=1S/C12H15NO3S2.BrH/c1-7-12(16)11(6-18-9(3)15)10(4-13-7)5-17-8(2)14;/h4,16H,5-6H2,1-3H3;1H

InChI Key

LWUHNCDCKMHSPS-UHFFFAOYSA-N

Canonical SMILES

CC1=[NH+]C=C(C(=C1O)CSC(=O)C)CSC(=O)C.[Br-]

Origin of Product

United States

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